
4-Ethoxy-3,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3,4-dioxobutanoate, also known as ethyl oxaloacetate, is an organic compound with the molecular formula C6H8O5. It is a derivative of oxaloacetic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by the presence of an ethoxy group and two keto groups, making it a valuable intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethoxy-3,4-dioxobutanoate can be synthesized through the esterification of oxaloacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing oxaloacetic acid with ethanol and a catalytic amount of sulfuric acid to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous distillation may be employed to separate the product from the reaction mixture, and advanced purification techniques such as recrystallization or chromatography are used to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-3,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxy-3,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 4-ethoxy-3,4-dioxobutanoate involves its reactivity due to the presence of keto groups. These groups can participate in nucleophilic addition reactions, making the compound a versatile intermediate. The ethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of oxaloacetic acid, which is a key intermediate in the citric acid cycle .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Similar in structure but with a different functional group arrangement.
Methyl oxaloacetate: Similar but with a methyl group instead of an ethoxy group.
Diethyl oxalate: Contains two ethoxy groups but lacks the keto functionality
Uniqueness
4-Ethoxy-3,4-dioxobutanoate is unique due to its combination of ethoxy and keto groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules .
Propiedades
Número CAS |
66228-42-0 |
|---|---|
Fórmula molecular |
C6H7O5- |
Peso molecular |
159.12 g/mol |
Nombre IUPAC |
4-ethoxy-3,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O5/c1-2-11-6(10)4(7)3-5(8)9/h2-3H2,1H3,(H,8,9)/p-1 |
Clave InChI |
SJYGNUHWEVULGN-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(=O)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)

![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
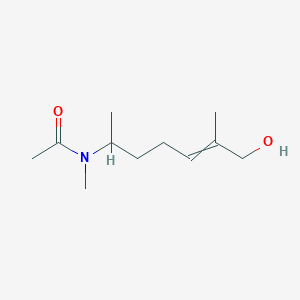
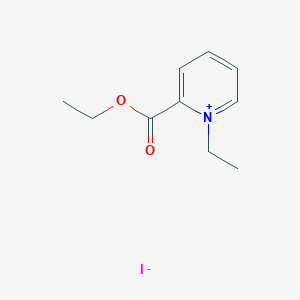
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
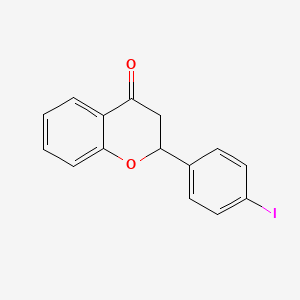
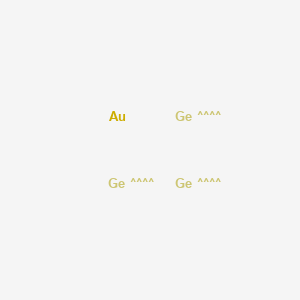
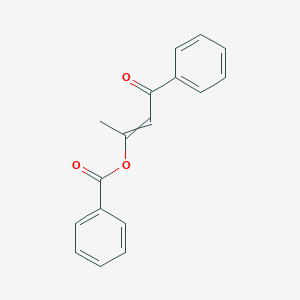
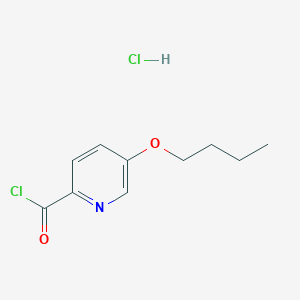
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)

![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)
